5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a thiophene-2-carboxamide moiety, which enhances its chemical stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards enzymes such as reverse transcriptase .
Mode of Action
It is known that molecules with a -cf3 group, when attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency towards enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to diverse pharmacological activities .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been found to significantly affect pharmaceutical growth .
Result of Action
Similar compounds have been found to exhibit numerous pharmacological activities .
Action Environment
Storage conditions for similar compounds suggest that they should be kept in a dark place, sealed in dry conditions, and stored in a freezer under -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazolo[1,5-a]pyrimidine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core and a thiophene-2-carboxamide moiety, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4OS/c13-9-2-1-7(22-9)11(21)18-6-4-17-10-3-8(12(14,15)16)19-20(10)5-6/h1-5H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLCXQMUUJRKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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